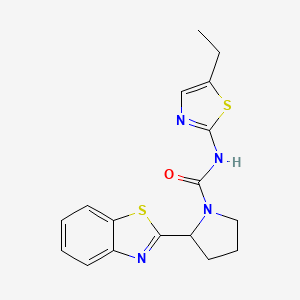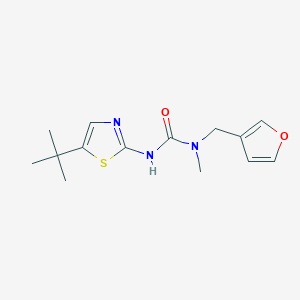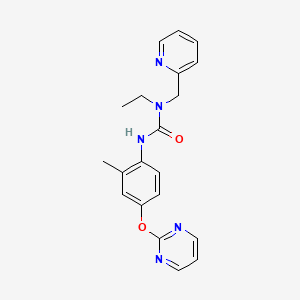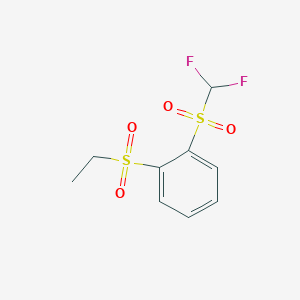![molecular formula C18H21N3O3 B6974409 [4-(1H-imidazol-5-yl)phenyl]methyl 1-acetylpiperidine-4-carboxylate](/img/structure/B6974409.png)
[4-(1H-imidazol-5-yl)phenyl]methyl 1-acetylpiperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(1H-imidazol-5-yl)phenyl]methyl 1-acetylpiperidine-4-carboxylate is a complex organic compound featuring both imidazole and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1H-imidazol-5-yl)phenyl]methyl 1-acetylpiperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazole derivative, which is then coupled with a piperidine derivative.
Imidazole Synthesis: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds via the addition of the catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Piperidine Derivative Preparation: The piperidine ring is often synthesized through the hydrogenation of pyridine derivatives or via reductive amination of piperidones.
Coupling Reaction: The final step involves coupling the imidazole derivative with the piperidine derivative under conditions that promote ester formation, typically using reagents such as carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The imidazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids, leading to the formation of imidazole N-oxides.
Reduction: Reduction of the piperidine ring can be achieved using agents such as sodium borohydride or lithium aluminum hydride, which can reduce carbonyl groups to alcohols.
Substitution: The phenyl ring in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, halogens, Lewis acids.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Alcohol derivatives of the piperidine ring.
Substitution: Nitro or halogenated phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(1H-imidazol-5-yl)phenyl]methyl 1-acetylpiperidine-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. The imidazole ring is known to interact with various enzymes and receptors, making it useful for studying enzyme kinetics and receptor-ligand interactions.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. The imidazole moiety is a common pharmacophore in many drugs, and the piperidine ring is known for its bioactivity. Together, they may offer synergistic effects in treating diseases such as infections, inflammation, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of [4-(1H-imidazol-5-yl)phenyl]methyl 1-acetylpiperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The piperidine ring can interact with neurotransmitter receptors, modulating their function. These interactions can lead to various biological effects, such as anti-inflammatory or neuroprotective actions.
Comparison with Similar Compounds
Similar Compounds
[4-(1H-imidazol-5-yl)phenyl]methyl 1-acetylpiperidine-4-carboxylate: Unique due to the combination of imidazole and piperidine rings.
[4-(1H-imidazol-5-yl)phenyl]methyl 1-acetylpiperidine-4-carboxamide: Similar structure but with an amide group instead of an ester.
[4-(1H-imidazol-5-yl)phenyl]methyl 1-acetylpiperidine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness
The uniqueness of this compound lies in its ester linkage, which can influence its reactivity and biological activity. The ester group can undergo hydrolysis, releasing the active imidazole and piperidine moieties, which can then exert their effects independently or synergistically.
Properties
IUPAC Name |
[4-(1H-imidazol-5-yl)phenyl]methyl 1-acetylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-13(22)21-8-6-16(7-9-21)18(23)24-11-14-2-4-15(5-3-14)17-10-19-12-20-17/h2-5,10,12,16H,6-9,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIIHNZNWPQGBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)OCC2=CC=C(C=C2)C3=CN=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[3,6-dihydro-2H-pyran-5-ylmethyl(methyl)amino]methyl]oxan-4-ol](/img/structure/B6974332.png)

![2-hydroxy-4-methyl-N-[1-(2,2,2-trifluoroethylsulfamoyl)piperidin-4-yl]benzamide](/img/structure/B6974348.png)

![N-(3-benzamidophenyl)-3-[(3-methylphenyl)methyl]azetidine-1-carboxamide](/img/structure/B6974354.png)
![N-[1-[(2-cyclohexyl-1,3-thiazol-4-yl)methyl]pyrazol-4-yl]-2,2-dimethylpropanamide](/img/structure/B6974356.png)
![2,2-dimethyl-N-[1-[2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyrazol-4-yl]propanamide](/img/structure/B6974362.png)
![N-[1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]pyrazol-4-yl]-2,2-dimethylpropanamide](/img/structure/B6974370.png)
![2-[1-[2-(Methylsulfamoyl)acetyl]piperidin-4-yl]benzoic acid](/img/structure/B6974375.png)
![2-[1-[2-(4-Hydroxyphenyl)sulfanylacetyl]piperidin-4-yl]benzoic acid](/img/structure/B6974376.png)
![4-[4-(4-Methoxypyridin-2-yl)piperazine-1-carbonyl]-3-methylbenzonitrile](/img/structure/B6974403.png)
![4-[4-(Furan-2-ylmethyl)piperazine-1-carbonyl]-3-methylbenzonitrile](/img/structure/B6974414.png)

